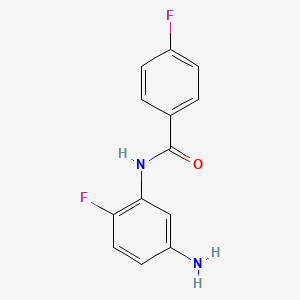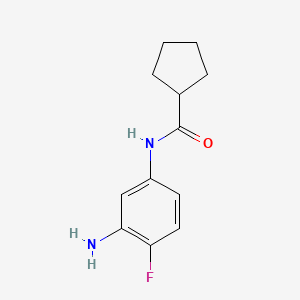
N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a cyclopentanecarboxamide moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide typically involves the reaction of 3-amino-4-fluoroaniline with cyclopentanecarboxylic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.
Major Products:
Oxidation: Nitro derivatives or quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules . Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity . It serves as a model compound for understanding the interactions between fluorinated molecules and biological systems .
Medicine: Its structure can be modified to enhance its pharmacological properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials . Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways . The amino group and fluorine atom play crucial roles in its binding affinity and activity . The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-(4-Fluorophenyl)cyclopentanecarboxamide
- N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide
- N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide
Comparison: N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group increases its reactivity and potential for further functionalization.
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-6-5-9(7-11(10)14)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPRNCFJSLZRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
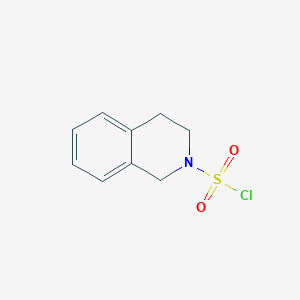

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)
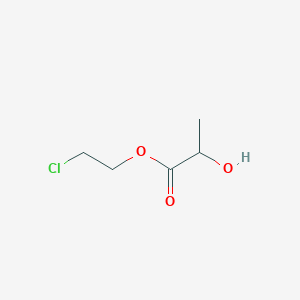
![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)
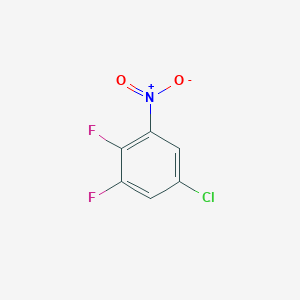
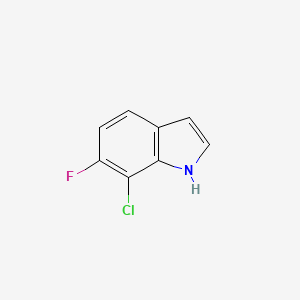

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)
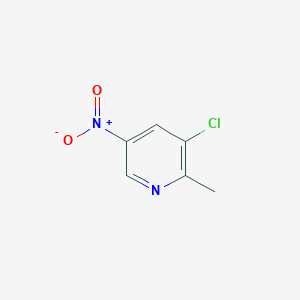
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)

